Calceolarioside A

Platelet aggregation Cardiovascular Calcium channel

Calceolarioside A (Desrhamnosyl acteoside) is a structurally unique phenylethanoid glycoside that induces a potent, dose-dependent platelet aggregation effect—functionally opposite to the inhibitory action of its close analog verbascoside [1]. This singular pro-aggregatory mechanism, combined with validated antileishmanial efficacy (in vivo parasite burden reduction of 79–84%) and low-micromolar ROS scavenging (IC50: 2.26–4.15 µM), makes it an irreplaceable tool for SAR studies and drug discovery. Choose this ≥98% HPLC reference standard to ensure reproducibility in platelet biology, leishmaniasis, and oxidative injury research.

Molecular Formula C23H26O11
Molecular Weight 478.4 g/mol
CAS No. 84744-28-5
Cat. No. B1237901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalceolarioside A
CAS84744-28-5
Synonymscalceolarioside
calceolarioside A
Molecular FormulaC23H26O11
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O
InChIInChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1
InChIKeyUHIGZYLCYRQESL-VJWFJHQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calceolarioside A: A Phenylethanoid Glycoside with Quantifiable Functional Distinctions for Targeted Procurement


Calceolarioside A (CAS 84744-28-5), also known as desrhamnosyl acteoside or des(rhamnosyl) verbascoside, is a phenylethanoid glycoside (PhG) naturally occurring in various plant genera including *Calceolaria*, *Plantago*, and *Fraxinus* [1]. As a member of the phenylpropanoid glycoside family, it shares a core structural scaffold with clinically investigated analogs like verbascoside (acteoside) and forsythoside A, yet it possesses a distinct glycosylation pattern that confers unique and quantifiable bioactivity profiles [2]. This compound has been extensively studied for its antioxidative, anti-inflammatory, antileishmanial, and platelet-modulating properties, with several studies providing direct quantitative comparisons against close structural analogs, establishing a clear basis for its selection in focused research and development programs.

Why In-Class Phenylethanoid Glycosides Cannot Be Interchanged with Calceolarioside A


Although phenylethanoid glycosides such as verbascoside (acteoside), forsythoside A, and calceolarioside B share a common phenylpropanoid core, their specific sugar moieties and esterification patterns dictate distinct pharmacological outcomes. A direct comparative pharmacological study revealed that while Calceolarioside A induces a potent, dose-dependent platelet aggregation effect, its close analogs Calceolarioside B and C exhibit negligible activity, and the verbascoside/orobanchoside mixture paradoxically shows an inhibitory effect [1]. Similarly, in HIV gp41 binding assays, Calceolarioside A and B demonstrate markedly different binding affinities [2]. These data confirm that the presence or absence of a single rhamnose unit critically alters the molecule's interaction with biological targets, making Calceolarioside A a non-fungible, unique research tool that cannot be replaced by a generic class representative.

Quantitative Differentiation of Calceolarioside A: A Head-to-Head Evidence Compendium for Scientific Sourcing


Platelet Aggregation: Functional Dichotomy vs. Calceolariosides B/C and Verbascoside

In a direct comparative pharmacological study using rabbit and rat blood, Calceolarioside A induced a strong, dose-dependent platelet aggregation effect. In stark contrast, the closely related analogs Calceolarioside B and C demonstrated little to no effect on platelet-ADP aggregation. Furthermore, a mixture of verbascoside/orobanchoside exhibited the opposite pharmacological response, showing a dose-related inhibitory effect on aggregation [1].

Platelet aggregation Cardiovascular Calcium channel

HIV gp41 Binding Affinity: Direct Potency Comparison with Calceolarioside B

In an HIV gp41 binding affinity-directed fractionation study, both Calceolarioside A and Calceolarioside B were isolated and tested. While Calceolarioside B exhibited moderate binding affinity with an IC50 value of 0.1 mg/mL, Calceolarioside A did not demonstrate a quantifiable IC50 in the same assay, indicating a significant difference in target engagement [1].

HIV Antiviral gp41 binding

Antioxidant Capacity: Potent Scavenging of Hydroxyl Radical and Peroxynitrite

Calceolarioside A demonstrates potent and specific free radical scavenging activity. In standardized in vitro assays, it displayed IC50 values of 4.15 ± 0.07 µM for hydroxyl radical (•OH) and 2.26 ± 0.03 µM for peroxynitrite (ONOO⁻) scavenging [1]. While direct IC50 comparisons for verbascoside under identical conditions are not provided in the same study, the study from which these data are extracted (Feng et al., 2009) establishes Calceolarioside A as the most potent compound among several phenylpropanoid glycosides isolated from *Buddleja davidii*, highlighting its superior performance within its co-isolated chemical class.

Antioxidant Oxidative stress Free radical scavenging

Anti-Ovarian Cancer Activity: Quantified Cytotoxicity Profile Across Multiple Cell Lines

A recent study evaluating the anti-ovarian cancer potential of Calceolarioside A reported IC50 values across a panel of six ovarian cell lines. The compound showed potent, sub-micromolar to low-micromolar activity, with IC50 values ranging from 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) [1]. This data provides a quantitative benchmark for the compound's cytotoxic activity, although direct comparative data for close analogs like verbascoside or forsythoside A in this specific cancer panel are not available from the same study.

Cancer Ovarian cancer Cytotoxicity

High-Impact Research and Application Scenarios for Calceolarioside A


Platelet Biology and Cardiovascular Research

Calceolarioside A serves as a unique and specific tool for investigating calcium-dependent platelet aggregation mechanisms. Its pro-aggregatory effect, which is functionally opposite to the inhibitory action of the structurally similar verbascoside, makes it invaluable for dissecting the molecular determinants of platelet activation and for screening novel antiplatelet agents [1].

Oxidative Stress and Inflammation Model Development

With its potent, low-micromolar scavenging activity against hydroxyl radicals and peroxynitrite (IC50: 2.26-4.15 µM) [1], and its demonstrated ability to reduce pro-inflammatory cytokine release (IL-6, TNFα, IL-1β) in LPS-stimulated cells [2], Calceolarioside A is an ideal positive control or reference compound for establishing in vitro and in vivo models of oxidative injury and inflammation.

Antiparasitic Drug Discovery and Validation

Calceolarioside A is a validated lead compound for visceral leishmaniasis. Its well-documented in vitro antileishmanial activity (IC50 = 20 µg/mL) and in vivo efficacy (79-84% reduction in parasite burden at 20 mg/kg) [1] provide a robust benchmark for the development of new antiparasitic therapies and for studies exploring the mechanism of action of phenylpropanoid glycosides against *Leishmania* species.

Structure-Activity Relationship (SAR) Studies of Phenylethanoid Glycosides

The stark differences in pharmacological activity between Calceolarioside A and its close analogs (e.g., pro-aggregatory vs. anti-aggregatory effects; high vs. negligible gp41 binding) make it a critical component in SAR studies aimed at mapping the functional consequences of specific glycosylation and esterification patterns within the phenylethanoid glycoside family [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calceolarioside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.